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Introduction

INCB000928, also known as zilurgisertib, is a potent and selective, orally bioavailable small
molecule inhibitor of Activin A receptor type 1 (ACVR1), commonly known as Activin Receptor-
Like Kinase 2 (ALK2).[1][2][3] ALK2 is a transmembrane serine/threonine kinase that plays a
crucial role in the bone morphogenetic protein (BMP) signaling pathway, which is essential for
various biological processes, including iron homeostasis and bone formation.[4] Dysregulation
of the ALK2 signaling pathway is implicated in the pathophysiology of several diseases,
including anemia of chronic disease and the rare genetic disorder fibrodysplasia ossificans
progressiva (FOP).[4][5] This technical guide provides an in-depth overview of the ALK2
inhibition pathway of INCB000928, summarizing key preclinical and clinical data, and detailing
relevant experimental methodologies.

Core Mechanism of Action: ALK2 Inhibition

INCB000928 exerts its therapeutic effects by directly targeting and inhibiting the kinase activity
of ALK2.[1] In pathological conditions such as anemia of chronic disease, elevated levels of
inflammatory cytokines stimulate the production of hepcidin, the master regulator of iron
homeostasis.[6] Hepcidin induction is mediated through the BMP/SMAD signaling pathway,
where ALK2 is a key upstream kinase.[6] By inhibiting ALK2, INCB000928 effectively blocks the
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downstream phosphorylation of SMAD1 and SMADY5, leading to a reduction in hepcidin
expression.[1][7] Decreased hepcidin levels result in increased iron availability for
erythropoiesis, thereby ameliorating anemia.[1]

In the context of FOP, a disease caused by gain-of-function mutations in the ACVRL1 gene,
INCB000928 inhibits the aberrant, ligand-independent activation of ALK2, which is responsible
for the formation of heterotopic ossification (HO).[5] Preclinical studies have demonstrated that
zilurgisertib can potently inhibit both wild-type and mutant ALK2.[3]

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative data for INCB000928 from preclinical and
clinical studies.

ble 1: linical In Vi ivity of INCB00092E

Parameter Value Cell Line/Assay Condition
ALK2 IC50 11 nM Biochemical kinase assay
ALK2 IC50 15 nM Biochemical assay
SMAD1/5 Phosphorylation

63 nM Cellular assay
IC50
SMAD1/5 Phosphorylation

69 nM Cellular assay
IC50

o ) Huh-7 cells stimulated with

Hepcidin Production IC50 20 nM

BMP-6

IC50: Half-maximal inhibitory concentration

Table 2: Preclinical In Vivo Efficacy in a Mouse Model of
Cancer-Induced Anemia
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Parameter Effect of INCB000928

Hemoglobin Dose-dependent increase of 2-3 g/dL
Red Blood Cell Count Dose-dependent increase

Liver pPSMAD Levels Reduced by =50% vs. vehicle control
Circulating Hepcidin Levels Reduced by =50% vs. vehicle control

Table 3: Phase 1 Pharmacokinetic Profile of INCB000928
in Healthy Volunteers

Parameter Value Dosing

Time to Maximum Plasma Single and multiple ascending
) 2-4 hours

Concentration (Tmax) doses

: . _ Single and multiple ascending
Predicted Half-life (t1/2) Approximately 24-27 hours )
oses

Table 4: Preliminary Efficacy in Phase 1/2 Study
(NCT04455841) in Myelofil is Pati ith 2 :

Patient Population Endpoint Response Rate
. Hemoglobin increase of 21.5 )
Non-transfusion dependent L 18% (4 out of 22 patients)
9
Transfusion dependent Transfusion independence Not observed at data cutoff

Experimental Protocols
Biochemical Kinase Assay (LANCE® Ultra Kinase
Assay)

e Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB000928
against ALK2 kinase activity.
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Methodology: The biochemical kinase activity was evaluated at 100 uM ATP using the
LANCE® Ultra Kinase Assay (PerkinElmer).[1] This time-resolved fluorescence resonance
energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the
kinase. The assay was performed with varying concentrations of INCB000928 to determine
the concentration at which 50% of the kinase activity is inhibited.

Cell-Based Hepcidin Production Assay

Objective: To assess the ability of INCB000928 to inhibit BMP-6-induced hepcidin production
in a cellular context.

Methodology:
o Huh-7 cells, a human hepatoma cell line, were used.[7]

o Cells were stimulated with Bone Morphogenetic Protein 6 (BMP-6) to induce hepcidin
production.

o Varying concentrations of INCB000928 were added to the cell cultures.

o After an incubation period, the concentration of hepcidin in the cell supernatant was
measured using a competitive enzyme-linked immunosorbent assay (ELISA).[1]

o The IC50 value was calculated as the concentration of INCB000928 that resulted in a 50%
reduction in hepcidin production compared to the BMP-6 stimulated control.

In Vivo Mouse Model of Cancer-Induced Anemia

Objective: To evaluate the in vivo efficacy of INCB000928 in a disease-relevant animal
model.

Methodology:

o B16F10 melanoma cells were injected intraperitoneally into mice to induce a metastatic
tumor model that leads to anemia.[1]

o One week after cell injection, mice were treated with vehicle control or varying doses of
INCB000928.
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o Blood samples were collected to measure hemoglobin and red blood cell counts.

o At the end of the study, liver tissue was collected and homogenized to measure the levels
of phosphorylated SMAD1 (pSMAD1) by ELISA.[1]

o Circulating hepcidin levels in the blood were also measured by ELISA.[1]

Phase 1/2 Clinical Trial (NCT04455841)

¢ Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and
efficacy of INCB000928 as monotherapy or in combination with ruxolitinib in patients with
myelofibrosis and anemia.[2][8]

o Study Design: An open-label, dose-escalation and expansion study.[2][8]

» Patient Population: Adults with primary or secondary myelofibrosis who are transfusion-
dependent or have symptomatic anemia.[9]

e Primary Endpoint: Safety and tolerability.[8]

e Secondary Endpoints: Efficacy (anemia response), pharmacokinetics, and
pharmacodynamics (hepcidin and iron metabolism parameters).[8]

Visualizations
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Caption: ALK2 signaling pathway and the inhibitory action of INCB000928.
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Caption: Experimental workflow for the evaluation of INCB000928.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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